![molecular formula C23H24N2O B2850728 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide CAS No. 332152-53-1](/img/structure/B2850728.png)
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide
Descripción
This compound features a central benzamide scaffold substituted with a tert-butyl group at the para position of the benzene ring. The aniline nitrogen is linked to a 4-pyridinylmethyl-substituted phenyl group, introducing both lipophilic (tert-butyl) and polar (pyridine) moieties.
Propiedades
IUPAC Name |
4-tert-butyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)20-8-6-19(7-9-20)22(26)25-21-10-4-17(5-11-21)16-18-12-14-24-15-13-18/h4-15H,16H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVQSWVVWOFDRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable aromatic compound using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the pyridinylmethyl group: This step involves the reaction of the intermediate with 4-pyridinemethanol under acidic conditions to form the pyridinylmethyl derivative.
Formation of the benzenecarboxamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzenecarboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Substituent Effects on Physicochemical Properties
Key Observations :
- The pyridinylmethyl group in the target compound introduces nitrogen-based polarity, which may enhance receptor binding compared to methoxy or fluorinated analogues .
- Thiourea-containing analogues (e.g., ) exhibit higher molecular weights and altered solubility profiles due to sulfur’s polarizability.
Data Tables
Actividad Biológica
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural features and biological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 320.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain kinases and have effects on cell proliferation pathways.
Antiproliferative Effects
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of human cancer cells by inducing cell cycle arrest and apoptosis.
- Cell Lines Tested :
- MCF7 (breast cancer)
- HT-29 (colon cancer)
- A549 (lung cancer)
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF7 | 5.2 | Induction of apoptosis |
HT-29 | 3.8 | Cell cycle arrest at G2/M phase |
A549 | 6.1 | Inhibition of proliferation |
Angiogenesis Inhibition
In addition to its antiproliferative properties, this compound has demonstrated the ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing ones. This is particularly relevant in cancer therapy, where tumor growth is often dependent on angiogenesis.
- In Vivo Studies : Chick chorioallantoic membrane (CAM) assays revealed that treatment with the compound significantly reduced vascularization around tumor implants, suggesting its potential as an anti-angiogenic agent.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A recent study evaluated the anticancer effects of the compound on various human cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, with a notable impact observed in MCF7 cells . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound disrupts microtubule dynamics, similar to well-known chemotherapeutics like paclitaxel, leading to mitotic arrest . -
Toxicity Profile :
Toxicological assessments showed that while the compound exhibits potent anticancer activity, it also has a favorable safety profile with low toxicity in non-cancerous cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide?
- Methodological Answer : The synthesis typically involves coupling a tert-butyl-substituted benzoyl chloride derivative with a 4-(4-pyridinylmethyl)aniline intermediate under Schotten-Baumann conditions. Key considerations include:
- Steric hindrance management : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity of the tert-butyl group .
- Protection/deprotection strategies : Boc groups may be employed to shield reactive amines during synthesis .
- Purification : Column chromatography with gradients of ethyl acetate/hexanes (1:1, +0.25% EtN) improves yield .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multi-modal characterization is essential:
- NMR : H and C NMR confirm the tert-butyl (δ ~1.3 ppm) and pyridinylmethyl (δ ~8.5 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 399.2) .
- XRD : Crystallography resolves steric effects of the tert-butyl group on the carboxamide backbone .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC determination .
- Cell viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Table : Preliminary Activity Data
Assay Type | Target | Result (IC) | Source |
---|---|---|---|
Kinase | EGFR | 12.5 µM | |
Cytotoxicity | MCF-7 | 45.2 µM |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Methodological Answer : Systematic substituent variation and pharmacological profiling:
- Pyridinylmethyl modification : Replace with quinoline or isoquinoline to enhance π-π stacking .
- tert-Butyl substitution : Test cyclopropyl or trifluoromethyl groups to improve metabolic stability .
- High-throughput screening : Use SPR (surface plasmon resonance) to quantify binding affinity changes .
Q. How can contradictory data in solubility and bioavailability be resolved?
- Methodological Answer : Address discrepancies via:
- Solubility assays : Compare results from shake-flask (pH 7.4 buffer) vs. biorelevant media (FaSSIF/FeSSIF) .
- Permeability : Parallel artificial membrane permeability assay (PAMPA) to validate Caco-2 cell results .
- Computational modeling : Predict logP and pKa using QikProp or MarvinSuite to refine experimental conditions .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer : Stability optimization involves:
- pH profiling : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
- Metabolite identification : Use LC-MS/MS to detect hepatic microsome-derived oxidation products .
- Formulation : Nanoemulsions or cyclodextrin inclusion complexes to shield hydrolytically labile groups .
Q. How can in silico methods predict target interactions for this compound?
- Methodological Answer : Computational workflows include:
- Docking : AutoDock Vina or Glide to model binding with putative targets (e.g., kinases) .
- MD simulations : GROMACS for assessing conformational stability of ligand-receptor complexes .
- Pharmacophore mapping : Phase or MOE to identify critical interaction motifs .
Q. What in vivo models are appropriate for toxicity and efficacy evaluation?
- Methodological Answer : Tiered preclinical testing:
- Acute toxicity : OECD 423 guidelines in rodents (dose range: 10–1000 mg/kg) .
- Xenograft models : Subcutaneous tumor implants in nude mice to assess antitumor efficacy .
- PK/PD profiling : Serial plasma sampling post-IV/oral dosing to calculate AUC and half-life .
Key Notes
- Methodological Rigor : Emphasized experimental design, validation techniques, and conflict resolution aligned with ’s theoretical framework .
- Advanced Tools : Integrated computational, biochemical, and pharmacological methods to reflect current research standards.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.